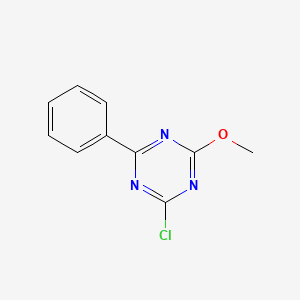

2-Chloro-4-methoxy-6-phenyl-1,3,5-triazine

Description

Properties

IUPAC Name |

2-chloro-4-methoxy-6-phenyl-1,3,5-triazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClN3O/c1-15-10-13-8(12-9(11)14-10)7-5-3-2-4-6-7/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYPBGEPRGFCZFB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC(=NC(=N1)C2=CC=CC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Friedel-Crafts Alkylation Method (Historical Reference)

- Reaction Scheme : Cyanuric chloride reacts with anisole (methoxybenzene) in the presence of Lewis acid catalysts such as anhydrous aluminum chloride.

- Solvent : Dichloromethane or chlorobenzene.

- Conditions : Friedel-Crafts alkylation under Lewis acid catalysis.

- Outcome : Formation of 2,4-dichloro-6-(4-methoxyphenyl)-1,3,5-triazine.

- Drawbacks :

- Poor selectivity.

- High byproduct formation.

- Large volumes of wastewater.

- Environmental and safety hazards due to corrosive catalysts and volatile solvents.

Due to these issues, this method is less favored in modern synthesis.

Nucleophilic Aromatic Substitution on Cyanuric Chloride

- Cyanuric chloride undergoes stepwise nucleophilic aromatic substitution (SNAr) reactions at the 2, 4, and 6 positions.

- Selective substitution is achieved by controlling reaction temperature and nucleophile equivalents.

- Methoxy substitution can be introduced by reacting cyanuric chloride with sodium methoxide under controlled conditions.

- Phenyl substitution is typically introduced via nucleophilic aromatic substitution using phenyl-based nucleophiles or via cross-coupling reactions.

- This method requires careful optimization to avoid over-substitution or incomplete reaction.

- The reaction is usually conducted in polar aprotic solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) with bases like diisopropylethylamine (DIEA) or sodium methoxide.

Alkylation and Amination Routes for Related Triazine Derivatives

- Some studies report synthesis of 2-chloro-4-methoxy-6-substituted triazines via sequential amination and alkylation steps.

- For example, condensation of 2-(4'-acetyl phenyl amino)-6-chloro-4-methoxy-1,3,5-triazine with amines or alkyl halides under reflux in solvents like dioxane or methanol.

- These multi-step routes allow introduction of various substituents at the 6-position, including phenyl groups, via aromatic amines or related intermediates.

- Comparative Data Table of Preparation Methods

- Detailed Research Findings and Notes

The Suzuki coupling approach is a significant advancement over traditional Grignard or Friedel-Crafts methods, providing a cleaner, safer, and more selective route to 2,4-dichloro-6-(4-methoxyphenyl)-1,3,5-triazine, which can be further converted to the target compound by substitution at the 4-position.

Control of reaction temperature and stoichiometry is critical in nucleophilic aromatic substitution reactions on cyanuric chloride to avoid over-substitution and byproduct formation.

The use of magnetic silica-supported palladium catalysts allows facile catalyst recovery and reuse, enhancing process sustainability.

The Friedel-Crafts method, while historically important, is largely supplanted due to environmental and safety concerns.

Multi-step condensation and amination reactions enable the introduction of complex substituents on the triazine ring, important for tailoring biological or material properties.

- Summary

The preparation of 2-Chloro-4-methoxy-6-phenyl-1,3,5-triazine is best achieved today via modern palladium-catalyzed Suzuki coupling of p-methoxyphenylboronic acid with cyanuric chloride under mild conditions, offering high selectivity and purity. Alternative methods involving nucleophilic aromatic substitution and amination provide routes to related derivatives but require careful control of conditions. Traditional Friedel-Crafts alkylation methods are less favored due to poor selectivity and environmental issues. The choice of method depends on the desired scale, purity requirements, and available infrastructure.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-methoxy-6-phenyl-1,3,5-triazine can undergo various chemical reactions, including:

Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction: The compound can participate in redox reactions, although these are less common.

Coupling Reactions: It can be involved in coupling reactions to form larger, more complex molecules.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium methoxide, aniline, or thiophenol can be used under basic conditions.

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate may be employed.

Coupling Reactions: Catalysts like palladium on carbon (Pd/C) or copper(I) iodide (CuI) are often used.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, substitution with aniline would yield 2-anilino-4-methoxy-6-phenyl-1,3,5-triazine.

Scientific Research Applications

2-Chloro-4-methoxy-6-phenyl-1,3,5-triazine has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block for various chemical reactions.

Biology: The compound can be used in the development of bioactive molecules, including potential pharmaceuticals.

Medicine: Research into its potential as an antimicrobial or anticancer agent is ongoing.

Industry: It is used in the production of specialty chemicals, including dyes, pigments, and polymers.

Mechanism of Action

The mechanism of action of 2-Chloro-4-methoxy-6-phenyl-1,3,5-triazine depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting their activity or altering their function. For example, it could inhibit DNA gyrase, an enzyme critical for bacterial DNA replication, thereby exhibiting antibacterial properties.

Comparison with Similar Compounds

Table 1: Substituent Profiles and Molecular Weights

Key Observations:

- Electron Effects : CDMT’s dual methoxy groups enhance its electron density, making it more reactive than the target compound in carboxylic acid activation reactions . In contrast, the phenyl group in This compound introduces steric hindrance, slowing nucleophilic attacks compared to CDMT.

- Material Science Applications : Derivatives with extended aromatic systems (e.g., dibenzofuranyl in ) show higher thermal stability (>600°C predicted boiling points) and are prioritized for optoelectronic devices.

Physicochemical and Environmental Properties

Table 2: Predicted and Experimental Properties

Key Observations:

- Environmental Impact : Chloro-triazines like the target compound and atrazine are recalcitrant to biodegradation due to stable triazine cores and halogen substituents .

- Acidity : The pKa of chloro-triazines is typically negative, indicating strong electron withdrawal by chlorine, which facilitates deprotonation in basic conditions.

Biological Activity

2-Chloro-4-methoxy-6-phenyl-1,3,5-triazine (CAS No. 36335-89-4) is a compound belonging to the 1,3,5-triazine family, known for its diverse biological activities. This article aims to explore the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a triazine ring with a chlorine atom at the 2-position, a methoxy group at the 4-position, and a phenyl group at the 6-position. Its molecular formula is , with a molecular weight of approximately 227.66 g/mol.

Research indicates that the biological activity of this compound may involve several mechanisms:

1. Enzyme Inhibition:

- The compound has shown potential as an inhibitor of various enzymes involved in cancer progression and metabolic pathways. For instance, studies have highlighted its ability to inhibit GSK-3β, an enzyme associated with cancer cell proliferation .

2. Antimicrobial Activity:

- Similar compounds within the triazine family have demonstrated antimicrobial properties against both Gram-positive and Gram-negative bacteria. The exact efficacy of this compound in this regard remains to be fully characterized but suggests promising potential.

3. Cytotoxicity:

- Preliminary cytotoxicity evaluations indicate that derivatives of triazine can induce apoptosis in various cancer cell lines. For example, related compounds have been shown to exhibit time- and dose-dependent cytotoxic effects on human colon cancer cell lines .

Biological Activity Data

The following table summarizes key findings regarding the biological activity of this compound and its derivatives:

Case Studies

Several studies have investigated the biological effects of triazine derivatives:

Case Study 1: Cytotoxic Effects

In vitro studies on derivatives similar to this compound demonstrated significant cytotoxicity against various cancer cell lines such as DLD and HT-29. The most cytotoxic derivative was found to induce apoptosis through intracellular signaling pathways .

Case Study 2: Antimicrobial Efficacy

Research into structurally similar compounds has indicated effectiveness against resistant strains of bacteria like Staphylococcus aureus and Enterococcus faecium. While specific data on this compound is limited, the structural similarities suggest potential for similar antimicrobial activity.

Q & A

Q. What are the optimal synthetic routes for 2-Chloro-4-methoxy-6-phenyl-1,3,5-triazine?

Methodological Answer: The compound is typically synthesized via nucleophilic substitution reactions. For example, reacting 2,4,6-trichloro-1,3,5-triazine with sodium methoxide in methanol at room temperature replaces one chlorine atom with a methoxy group. Subsequent substitution with phenylamine derivatives introduces the phenyl group at the sixth position. Key steps include maintaining anhydrous conditions and controlling reaction temperatures (0–25°C) to avoid side reactions. Yields can be optimized by using acetone/water solvent systems and stoichiometric excess of nucleophiles .

Q. How can spectroscopic techniques validate the structure of this triazine derivative?

Methodological Answer: 1H NMR is critical for confirming substitution patterns. For example, methoxy groups typically resonate at δ 3.8–4.0 ppm, while aromatic protons from the phenyl group appear as multiplet signals between δ 7.2–7.8 ppm. Mass spectrometry (MS) provides molecular weight confirmation (e.g., m/z 221.64 for C10H8ClN3O). Comparative analysis with authentic samples or computational predictions (e.g., PubChem data) ensures accuracy .

Q. What analytical methods are suitable for quantifying this compound in complex matrices?

Methodological Answer: High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) is preferred. Use a C18 column and acetonitrile/water (70:30 v/v) mobile phase. Calibration curves (R² > 0.99) with internal standards (e.g., 4-Amino-6-chloro-1,3,5-triazin-2-ol) improve precision. For environmental samples, solid-phase extraction (SPE) pre-concentration minimizes matrix interference .

Advanced Research Questions

Q. How do substituent electronic effects influence the reactivity of this compound?

Methodological Answer: The methoxy group is electron-donating, reducing electrophilicity at the 4-position compared to chlorine. Computational studies (e.g., DFT) reveal that the Hammett σ constant of substituents correlates with reaction rates in nucleophilic substitutions. For instance, replacing methoxy with morpholino groups increases steric hindrance, altering regioselectivity in cross-coupling reactions .

Q. What experimental designs are critical for studying spatial variability in sorption parameters?

Methodological Answer: Freundlich isotherm models (log Kf = 1.2–2.5) quantify sorption heterogeneity in soil. Use geostatistical tools (e.g., kriging) to map spatial variability. Control for soil pH, organic carbon content, and clay mineralogy. Batch equilibration experiments with 14C-labeled compound enhance detection sensitivity. Replicate sampling (n ≥ 5) ensures statistical robustness .

Q. How can conflicting degradation pathways in literature be resolved?

Methodological Answer: Contradictory reports on intermediates (e.g., 2-hydroxyethylatrazine vs. 2-chloro-4-acetamido-triazine) require isotope tracing (e.g., 13C/15N labeling) and tandem MS/MS. Compare degradation under aerobic/anaerobic conditions and varying pH. For example, electrochemical reduction with zero-valent iron predominantly yields dechlorinated products, while microbial pathways favor hydroxylation .

Q. What strategies improve chemoselectivity in amide bond formation using triazine reagents?

Methodological Answer: Imido-substituted triazines (e.g., 2-glutarimido derivatives) act as dehydrative condensing agents. Activate carboxylic acids in the presence of free hydroxy groups by tuning steric bulk. Use DMF as a solvent and monitor reaction progress via TLC (Rf = 0.3–0.5 in hexane/ethyl acetate). Quench unreacted reagents with aqueous NaHCO3 to isolate amides in >75% yield .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.